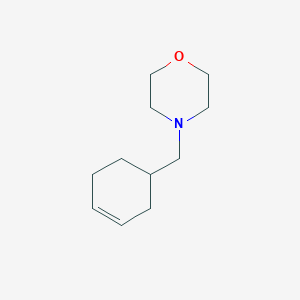
4-(3-cyclohexen-1-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-cyclohexen-1-ylmethyl)morpholine is a chemical compound that has been used in scientific research for various purposes. It is a heterocyclic organic compound that contains a morpholine ring and a cyclohexene ring. The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Applications De Recherche Scientifique
4-(3-cyclohexen-1-ylmethyl)morpholine has been used in scientific research for various purposes. It has been studied for its potential applications as a ligand in metal-catalyzed reactions, as a building block in the synthesis of organic materials, and as a potential drug candidate for various diseases. The compound has also been studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)morpholine is not fully understood. However, it is believed to act as a potential ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyclohexen-1-ylmethyl)morpholine are not well understood. However, it has been shown to exhibit potential biological activity, including antitumor and antiviral properties. The compound has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-cyclohexen-1-ylmethyl)morpholine in lab experiments is its potential as a ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties. However, one of the limitations of using the compound is its low yield in the synthesis process.
Orientations Futures
There are several future directions for the study of 4-(3-cyclohexen-1-ylmethyl)morpholine. One potential direction is to further investigate its potential as a ligand for metal-catalyzed reactions. Another direction is to study its potential as a drug candidate for various diseases. The compound could also be studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles. Additionally, further research could be done to better understand the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 4-(3-cyclohexen-1-ylmethyl)morpholine is a multi-step process that involves the reaction of morpholine with cyclohexenylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The product is then purified using column chromatography or recrystallization. The yield of the reaction is typically around 50-60%.
Propriétés
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYRRUPHUATDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513754 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
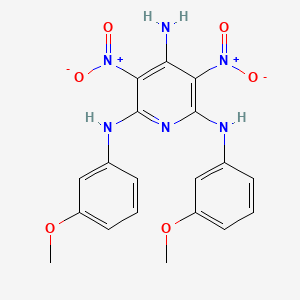
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
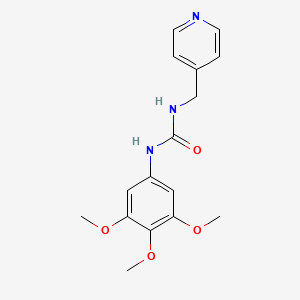

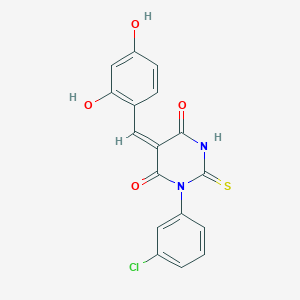
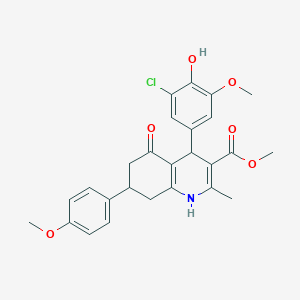
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)